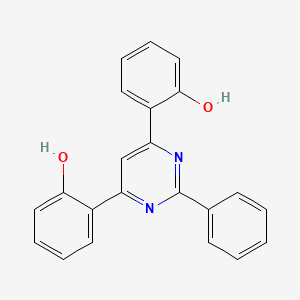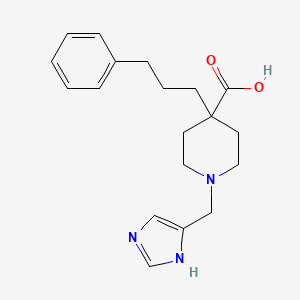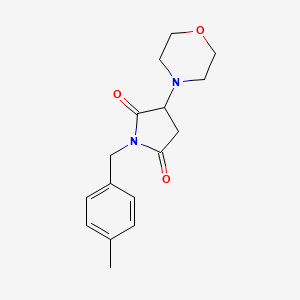
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol, also known as BDP, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and nanotechnology. BDP is a molecule that contains two phenol groups linked by a pyrimidine ring with a phenyl group attached at the 2 and 2' positions.
Mecanismo De Acción
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has a unique structure that allows it to interact with various biomolecules such as DNA, RNA, and proteins. This compound can intercalate into the DNA double helix, which can cause DNA damage and inhibit DNA replication. This compound can also bind to RNA and inhibit RNA transcription. This compound can interact with proteins and inhibit their activity. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. This compound has antioxidant activity and can scavenge reactive oxygen species (ROS) and free radicals. This compound has been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. This compound has been shown to have anti-cancer activity and can induce apoptosis in cancer cells. This compound has been shown to have neuroprotective activity and can protect neurons from oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has several advantages for lab experiments. This compound has high solubility in water, which makes it easy to dissolve in aqueous solutions. This compound has high stability under physiological conditions, which makes it suitable for biological applications. This compound has low toxicity, which makes it safe to use in cell culture and animal experiments. However, this compound has some limitations for lab experiments. This compound has low fluorescence quantum yield, which makes it less sensitive for fluorescence detection. This compound has low selectivity, which makes it difficult to distinguish between different biomolecules.
Direcciones Futuras
There are several future directions for the research on 2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol. One direction is to develop new synthesis methods for this compound that can improve its yield and purity. Another direction is to modify the structure of this compound to improve its selectivity and sensitivity for biomolecule detection. Another direction is to explore the potential applications of this compound in nanotechnology, such as the synthesis of nanomaterials and the development of biosensors. Another direction is to investigate the pharmacological properties of this compound and its potential applications in medicine.
Métodos De Síntesis
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethoxy-6-nitropyrimidine with phenol in the presence of a base to form 2,4-dimethoxy-6-(2-phenylphenoxy)pyrimidine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon or sodium dithionite. The final step involves the reaction of the amino group with a phenol derivative in the presence of a catalyst such as copper(II) acetate to form this compound.
Aplicaciones Científicas De Investigación
2,2'-(2-phenyl-4,6-pyrimidinediyl)diphenol has various applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA. This compound has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs and coordination polymers are materials that have potential applications in gas storage, separation, and catalysis. This compound has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizer that can kill cancer cells.
Propiedades
IUPAC Name |
2-[6-(2-hydroxyphenyl)-2-phenylpyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20-12-6-4-10-16(20)18-14-19(17-11-5-7-13-21(17)26)24-22(23-18)15-8-2-1-3-9-15/h1-14,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGNJAKULBEEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)
![3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)

![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)
![N-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxamide](/img/structure/B5292447.png)
![4-(hydroxymethyl)-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5292450.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-(1H-tetrazol-1-yl)phenol](/img/structure/B5292456.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)
![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
